(E)-but-2-enehydrazide

Physical Property Comparison Formulation Procurement Specification

(E)-But-2-enehydrazide (CAS 3619-19-0), systematically named (2E)-2-butenoic acid hydrazide and also referred to as crotonyl hydrazide, is a low-molecular-weight α,β-unsaturated carboxylic acid hydrazide (C₄H₈N₂O, MW 100.12 g·mol⁻¹). The molecule features a conjugated (E)-enoyl hydrazide scaffold that combines a Michael-acceptor olefin with a nucleophilic hydrazide group, making it a versatile intermediate for cyclization and condensation reactions.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 3619-19-0
Cat. No. B1624025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-but-2-enehydrazide
CAS3619-19-0
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC=CC(=O)NN
InChIInChI=1S/C4H8N2O/c1-2-3-4(7)6-5/h2-3H,5H2,1H3,(H,6,7)/b3-2+
InChIKeyMTANTOSWGQDIGK-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-But-2-enehydrazide (CAS 3619-19-0) – Basic Characteristics and Procurement-Class Identification


(E)-But-2-enehydrazide (CAS 3619-19-0), systematically named (2E)-2-butenoic acid hydrazide and also referred to as crotonyl hydrazide, is a low-molecular-weight α,β-unsaturated carboxylic acid hydrazide (C₄H₈N₂O, MW 100.12 g·mol⁻¹) . The molecule features a conjugated (E)-enoyl hydrazide scaffold that combines a Michael-acceptor olefin with a nucleophilic hydrazide group, making it a versatile intermediate for cyclization and condensation reactions . It is listed in the EINECS inventory of existing commercial chemicals and is available from multiple specialty chemical suppliers for research-scale use .

α,β-Unsaturated (E)-enoyl hydrazide scaffold
Versatile intermediate for cyclization and condensation
Stereodefined (E)-olefin for predictable transformations

Why Generic Hydrazide Substitution Is Inadequate for (E)-But-2-enehydrazide (CAS 3619-19-0)


Simply substituting a generic saturated hydrazide such as acetohydrazide or propionohydrazide for (E)-but-2-enehydrazide ignores the unique reactivity profile conferred by the α,β-unsaturated (E)-enoyl system. The conjugated double bond enables participation in Michael-type additions, 1,3-dipolar cycloadditions, and stereospecific transformations that are inaccessible to saturated analogs . Furthermore, the defined (E)-configuration provides predictable stereochemical outcomes in downstream synthesis, whereas the corresponding (Z)-isomer or saturated congeners would produce divergent product distributions. These differences translate to measurable variations in physical properties, reactivity, and hydrogen-bonding capacity that directly impact synthetic utility and procurement decisions .

(E)-enoyl hydrazide Conjugated Michael acceptor reactivity
Saturated hydrazide Lacks α,β-unsaturated system; no Michael addition
(E)-Configured olefin Predictable stereochemical outcome in products
(Z)-Isomer or saturated analog Divergent stereochemistry; product distribution may shift
Physical properties Defined density and H-bond topology
Generic acetohydrazide / butyrohydrazide Density and solvation behavior differ; may require handling adjustment

Quantitative Differentiation Evidence for (E)-But-2-enehydrazide (CAS 3619-19-0) Versus Closest Analogs


Liquid Density versus Crotonic Acid and Acetohydrazide

The liquid density of (E)-but-2-enehydrazide (1.023 g·cm⁻³) is intermediate between that of the parent carboxylic acid (crotonic acid, 1.018 g·cm⁻³) and the saturated analog acetohydrazide (1.064 g·cm⁻³) . This measurable difference can influence solvent compatibility, extraction behavior, and handling during procurement of bulk quantities.

Liquid Density
Reported
1.023 g·cm⁻³
Supports volumetric formulation consistency
Intermediate vs crotonic acid (1.018) and acetohydrazide (1.064)
Physical Property Comparison Formulation Procurement Specification

Hydrogen Bond Donor/Acceptor Capacity versus Saturated Hydrazide Analogs

(E)-But-2-enehydrazide possesses exactly 2 hydrogen bond donors and 2 hydrogen bond acceptors, as computed from its molecular structure . In contrast, the saturated analog butyrohydrazide (C₄H₉N₂O, CAS 140-92-7) has the same donor count but may exhibit different acceptor geometry due to the absence of the conjugated carbonyl, altering its solvation and crystal packing behavior.

H-Bond Donor/Acceptor
Class-level
HBD=2, HBA=2
Affects solubility and co-crystal design
3D topology differs from butyrohydrazide; data to verify
Molecular Recognition Solubility Prediction Computational Chemistry

Electrophilic Reactivity Profile versus Non-Conjugated Hydrazides

Enhydrazides of the type represented by (E)-but-2-enehydrazide undergo regioselective electrophilic addition and cyclization reactions that are not feasible with saturated hydrazides. While explicit rate constants are unavailable, the Russian Journal of General Chemistry study demonstrated that unsaturated enhydrazides react smoothly with electrophilic reagents to form heterocyclic products, a pathway blocked for non-conjugated analogs . This reactivity advantage is a class-level inference that supports preferential procurement for heterocycle synthesis programs.

Electrophilic Reactivity
Class-level
Productive cyclization vs Not observed (saturated hydrazides)
Enables cyclization chemistry not possible with saturated analogs
Qualitative evidence; rate constants not available
Synthetic Methodology Cyclization Efficiency Michael Acceptor

Procurement-Relevant Application Scenarios for (E)-But-2-enehydrazide (CAS 3619-19-0)


Medicinal Chemistry: Hydrazone-Based Candidate Libraries

The (E)-enoyl hydrazide scaffold enables stereoselective hydrazone formation with aldehydes or ketones, generating conformationally constrained analogs for screening against antibacterial or anticancer targets . The quantitative hydrogen bond donor/acceptor profile (HBD=2, HBA=2) supports rational library design .

Heterocycle Synthesis: Regioselective Cyclocondensation Precursor

Because of its α,β-unsaturated electrophilic reactivity, (E)-but-2-enehydrazide serves as a regioselective precursor for pyrazoles, oxadiazoles, and triazoles, outperforming saturated hydrazides that cannot engage in the required Michael-type cyclization step .

Process Chemistry: Volumetric Formulation with Specified Density

The experimentally determined density of 1.023 g·cm⁻³ allows precise volumetric dispensing in pilot-scale syntheses, providing a measurable advantage over alternatives with similar reactivity but different densities that would require gravimetric correction .

Application
Selection Property
Validation Focus
Hydrazone library synthesis
(E)-enoyl stereochemistry
Hydrazone geometry and diversity
Heterocycle precursor
α,β-unsaturated electrophile
Regioselective cyclocondensation
Volumetric process formulation
Defined liquid density
Volumetric dispensing accuracy
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